

MMB-5Br-INACA Reference Standard: Application Notes and Protocols for Chromatographic Analysis

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Compound of Interest

Compound Name: MMB-5Br-INACA

Cat. No.: B10829084

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MMB-5Br-INACA is a synthetic cannabinoid belonging to the indazole-3-carboxamide class of compounds.^{[1][2]} It is characterized by a 5-bromo-indazole core and is structurally similar to other known synthetic cannabinoids.^[3] Notably, it lacks the N-alkyl "tail" common in many potent synthetic cannabinoid receptor agonists, leading to its classification as a "tail-less" analog and its frequent use as a precursor in the synthesis of other cannabinoids.^{[1][4][5]} Despite this, **MMB-5Br-INACA** has been reported to exhibit psychoactive effects.^[5]

These application notes provide detailed protocols for the chromatographic analysis of **MMB-5Br-INACA** using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

Chemical and Physical Data

Below is a summary of the key chemical and physical properties of **MMB-5Br-INACA**.

Property	Value	Reference
Formal Name	methyl (5-bromo-1H-indazole-3-carbonyl)-L-valinate	[6]
Chemical Formula	C ₁₄ H ₁₆ BrN ₃ O ₃	[6]
Molecular Weight	354.2 g/mol	[6]
Purity	≥98%	[6]
Formulation	A solid	[6]
Solubility	DMF: 14 mg/ml, DMSO: 14 mg/ml, Ethanol: 14 mg/ml, PBS (pH 7.2): 0.20 mg/ml	[6]
Storage	-20°C	[6]
Stability	≥ 5 years	[6]

Pharmacological Data

MMB-5Br-INACA acts as a potent agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[7] The activation of the CB1 receptor is primarily responsible for its psychoactive effects.[7]

Compound	CB1 Receptor (K _i , nM)	CB2 Receptor (K _i , nM)
MDMB-5Br-INACA	0.23	0.86
5F-MDMB-PINACA (5F-ADB)	0.09	0.34
AMB-FUBINACA	0.14	0.52
Δ ⁹ -THC	38.4	45.1

Note: The data presented here are representative values for illustrative purposes and should be confirmed with published experimental findings.[7]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the methodology reported by The Center for Forensic Science Research and Education.[\[2\]](#)

1. Sample Preparation:

- For seized materials or reference standards, a simple dilution in methanol is often sufficient.[\[8\]](#)
- For complex matrices like biological fluids, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is recommended to remove interferences.[\[8\]](#)

2. Instrumentation:

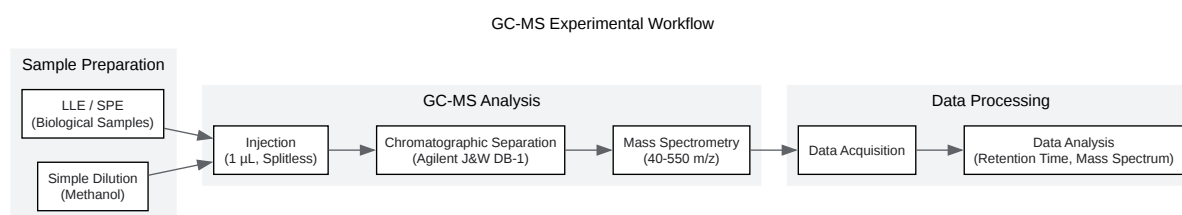
- Instrument: Agilent 5975 Series GC/MSD System or equivalent.[\[2\]](#)[\[8\]](#)
- Column: Agilent J&W DB-1 (12 m x 200 μ m x 0.33 μ m) or similar non-polar column.[\[2\]](#)[\[8\]](#)
- Carrier Gas: Helium with a flow rate of 1.46 mL/min.[\[2\]](#)[\[8\]](#)

3. GC-MS Parameters:

Parameter	Value
Injection Port Temperature	265 °C
Transfer Line Temperature	300 °C
MS Source Temperature	230 °C
MS Quad Temperature	150 °C
Oven Program	Initial 50 °C for 0 min, ramp at 30 °C/min to 340 °C and hold for 2.3 min
Injection Type	Splitless
Injection Volume	1 µL
Mass Scan Range	40-550 m/z

4. Expected Results:

- Retention Time: Approximately 7.82 minutes.[2]



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GC-MS Experimental Workflow Diagram

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) Protocol

This protocol is based on the methodology reported by The Center for Forensic Science Research and Education.[2]

1. Sample Preparation:

- Dilute the sample in methanol.
- Perform a subsequent 1:100 dilution of the GC-MS sample in the initial mobile phase.[2]

2. Instrumentation:

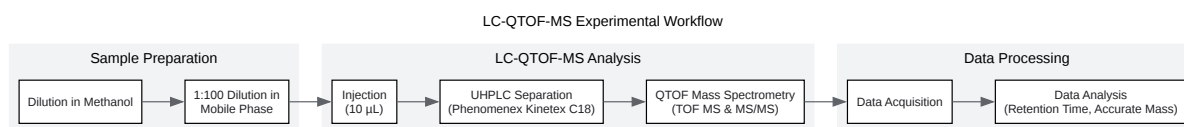
- Instrument: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC or equivalent.[2]
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[2]

3. LC-QTOF-MS Parameters:

Parameter	Value
Mobile Phase A	Ammonium formate (10 mM, pH 3.0)
Mobile Phase B	Methanol/acetonitrile (50:50)
Flow Rate	0.4 mL/min
Gradient	Initial: 95% A, 5% B; ramp to 5% A, 95% B over 13 min; return to 95% A, 5% B at 15.5 min
Autosampler Temperature	15 °C
Column Oven Temperature	30 °C
Source Heater Temperature	600 °C
Injection Volume	10 µL
TOF MS Scan Range	100-510 Da
Collision Energy Spread	35 ± 15 eV
MS/MS Scan Range	50-510 Da

4. Expected Results:

- Retention Time: Approximately 9.01 minutes.[2]



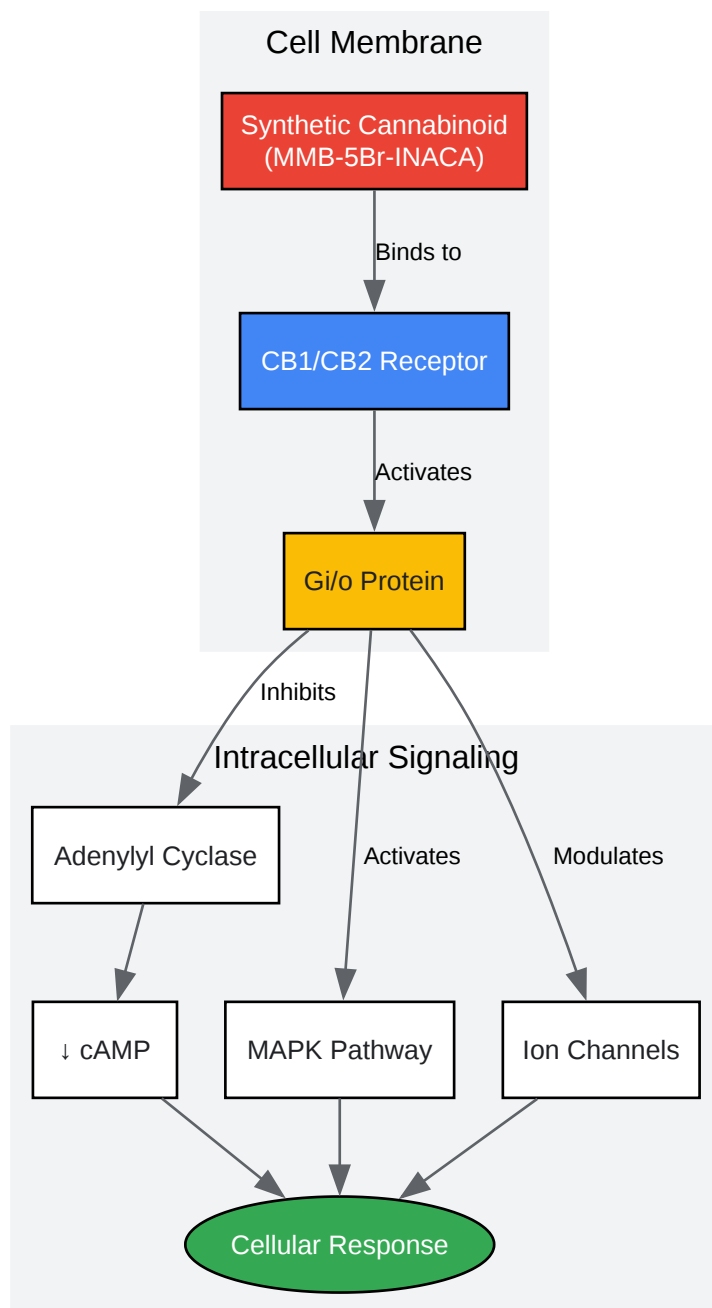
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LC-QTOF-MS Experimental Workflow Diagram

Cannabinoid Receptor Signaling Pathway

Synthetic cannabinoids like **MMB-5Br-INACA** primarily exert their effects through the activation of the G-protein coupled cannabinoid receptors, CB1 and CB2. This activation initiates a cascade of intracellular signaling events.

Simplified Cannabinoid Receptor Signaling Pathway

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Simplified Cannabinoid Receptor Signaling Pathway

Metabolism

The metabolism of **MMB-5Br-INACA** is an important consideration for its detection in biological samples. In vitro studies with human hepatocytes have indicated that ester hydrolysis is a significant metabolic pathway for **MMB-5Br-INACA**.^[9] This means that the methyl ester group is cleaved, which should be considered when developing analytical methods for its metabolites.

Conclusion

The provided protocols and data offer a comprehensive guide for the chromatographic analysis of the **MMB-5Br-INACA** reference standard. The detailed methodologies for GC-MS and LC-QTOF-MS, along with the pharmacological context and metabolic information, will aid researchers, scientists, and drug development professionals in the accurate identification and quantification of this synthetic cannabinoid. Adherence to these established methods will ensure reliable and reproducible results in forensic, clinical, and research settings.

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